4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
4-Chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzamides and contains multiple functional groups, including a chloro group, an oxazepine ring, and an amide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting. By inhibiting FXa, the compound can prevent the formation of blood clots .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound disrupts this cascade, preventing the formation of thrombin and, ultimately, a blood clot . This can have downstream effects on other processes that depend on the coagulation cascade, such as wound healing.
Pharmacokinetics
This suggests that it is well-absorbed from the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . This can be beneficial in the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxazepine derivative, followed by chlorination and subsequent amide formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: It is utilized in the manufacturing of various chemical products, such as dyes, pigments, and polymers.
Comparison with Similar Compounds
4-Chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: A related compound with potential anticancer activity.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro-2,4,7-triazolo[1,5-a]pyrimidin-1-yl)methyl]benzamide: Another benzamide derivative with similar structural features.
Uniqueness: 4-Chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-1-10(2-4-11)15(20)19-12-5-6-14-13(9-12)16(21)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCVJOCZBNIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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